molecular formula C12H19N B8508129 N-methyl-1-(4-isopropylphenyl) ethylamine

N-methyl-1-(4-isopropylphenyl) ethylamine

Cat. No. B8508129
M. Wt: 177.29 g/mol
InChI Key: QWHDNGVLVNWEAA-UHFFFAOYSA-N
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Patent
US04350644

Procedure details

A suspension of 1-(4-isopropylphenyl) ethylamine (81 g) was stirred vigorously in a solution of sodium hydroxide (50 g) in water (250 ml) at room temperature. Dimethyl sulphate (64 g) was added dropwise to the stirred suspension over a period of 1 hour. The suspension was stored in a refrigerator overnight and three layers were formed. The top layer of organic material was extracted with ether and the ether solution was separated and dried over anhydrous magnesium sulphate. The ether was evaporated under reduced pressure to give a yellow oil which was distilled at a water pump to give N-methyl-1-(4-isopropylphenyl) ethylamine (61 g, 69%) colourless oil, boiling point 112° to 114° C./20 mm.
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
64 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([NH2:12])[CH3:11])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[OH-].[Na+].S(OC)(O[CH3:19])(=O)=O>O>[CH3:19][NH:12][CH:10]([C:7]1[CH:8]=[CH:9][C:4]([CH:1]([CH3:3])[CH3:2])=[CH:5][CH:6]=1)[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
81 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)C(C)N
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
64 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was stored in a refrigerator overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
three layers were formed
EXTRACTION
Type
EXTRACTION
Details
The top layer of organic material was extracted with ether
CUSTOM
Type
CUSTOM
Details
the ether solution was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The ether was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled at a water pump

Outcomes

Product
Name
Type
product
Smiles
CNC(C)C1=CC=C(C=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 61 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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